6-Chloro-1-hexanol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 6-Chloro-1-hexanol involves intricate chemical reactions. For instance, the preparation of complex organometallic compounds and their redox behavior showcases the intricate steps involved in synthesizing molecules with specific structures and properties (Takaguchi, Horn, & Furukawa, 1996). Additionally, the synthesis of 1,6-hexanediol from 5-hydroxymethylfurfural (HMF) over double-layered catalysts in a fixed-bed reactor highlights advanced methodologies in achieving desired chemical structures with high yields (Xiao et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to 6-Chloro-1-hexanol, such as hexachloro- and tetrachlorobenzene, has been determined through techniques like electron diffraction, revealing insights into their planar configurations and symmetry (Strand & Cox, 1966). These structural analyses are crucial for understanding the chemical behavior and reactivity of such molecules.
Chemical Reactions and Properties
The chemical reactions involving 6-Chloro-1-hexanol-related compounds often result in the formation of complex molecules with unique properties. For example, the tandem inter- and intramolecular Diels–Alder reaction has been employed in synthesizing complex structures, demonstrating the compound's versatility in organic synthesis (Roush & Sciotti, 1998).
Physical Properties Analysis
The physical properties of molecules like 6-Chloro-1-hexanol, such as their phase behavior and thermotropic properties, are influenced by their molecular curvature and specific intermolecular interactions. Research has shown how these properties affect the stability of liquid crystalline phases (Walker et al., 2019), offering insights into the material applications of such compounds.
Chemical Properties Analysis
The chemical properties of 6-Chloro-1-hexanol and related compounds, including their reactivity and interaction with other molecules, have been extensively studied. For instance, the catalytic behavior of iron and cobalt complexes in ethylene reactivity showcases the chemical versatility of molecules structured around 6-Chloro-1-hexanol (Sun et al., 2007).
Scientific Research Applications
Caprylohydroxamic acid in 1-hexanol has been identified as a suitable extractant for removing metals like titanium, vanadium, chromium, molybdenum, and uranium from hydrochloric acid, indicating potential applications in metal extraction processes (Vernon & Khorassani, 1978).
1,3-dipolar cycloaddition reactions involving 6-chloro-2-(1-methylhydrazino)quinoxaline-4oxide and other compounds have been explored for synthesizing pyridazino[3,4‐b]quinoxalines and pyrazolo[3,4‐b]‐quinoxaline, suggesting applications in chemical synthesis (Kim et al., 1990).
Chlorinated Pt/Al2O3/Cl catalysts, effective at low temperatures, can produce gasoline blending components that are environmentally friendly and biologically favorable, showing the application in fuel production (Hancsók et al., 2005).
A novel method for converting primary or secondary alcohols to aldehydes or ketones using 6-(methylsulfinyl)hexanoic acid has been presented, showing applications in organic chemistry (Liu & Vederas, 1996).
1-hexanol has been shown to affect energy transfer in Chloroflexus aurantiacus, impacting overall transfer efficiency but not kinetically, indicating applications in biological research (Mimuro et al., 1996).
1-hexanol has potential as a biofuel for diesel engines, reducing smoke density and increasing NOx emissions, suggesting its application in sustainable energy (Poures et al., 2017).
Platinum sulfide is identified as an effective catalyst for selective hydrogenation of 6-chloro-2(1H)-hydroxyquinoxaline-4-oxides to 6-chloro-2(1H)-quinoxalinone, with potential applications in catalysis (Malz et al., 1993).
In food science studies, the O2+• reaction producing C6H13O+ ions is crucial for identifying and quantifying hexanols (Smith et al., 2012).
Safety And Hazards
6-Chloro-1-hexanol is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
6-chlorohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO/c7-5-3-1-2-4-6-8/h8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTPTNNCGDAGEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4049240 | |
Record name | 6-Chlorohexan-1-ol | |
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URL | https://comptox.epa.gov/dashboard/DTXSID4049240 | |
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Molecular Weight |
136.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear light yellow liquid; | |
Record name | 1-Hexanol, 6-chloro- | |
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Record name | 6-Chloro-1-hexanol | |
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Product Name |
6-Chloro-1-hexanol | |
CAS RN |
2009-83-8 | |
Record name | 6-Chloro-1-hexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2009-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 6-Chloro-1-hexanol | |
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Record name | 6-Chloro-1-hexanol | |
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Record name | 1-Hexanol, 6-chloro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 6-Chlorohexan-1-ol | |
Source | EPA DSSTox | |
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Record name | 6-chlorohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.297 | |
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Record name | 6-CHLORO-1-HEXANOL | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2HIT6N5UF | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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